molecular formula C18H21BrN2O5 B2498720 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034240-85-0

3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2498720
CAS No.: 2034240-85-0
M. Wt: 425.279
InChI Key: CIBYFIPSVNRQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a piperidine ring linked to an oxazolidine-2,4-dione core via a propanoyl chain. Oxazolidine-2,4-diones are pharmacologically significant, with derivatives reported as β-adrenoreceptor antagonists, antivirals, and anti-inflammatory agents . The piperidine moiety may enhance bioavailability and target binding, while the propanoyl spacer could influence conformational flexibility and metabolic stability.

Properties

IUPAC Name

3-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O5/c1-25-15-4-3-13(19)10-12(15)2-5-16(22)20-8-6-14(7-9-20)21-17(23)11-26-18(21)24/h3-4,10,14H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBYFIPSVNRQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Methoxylation of Aromatic Precursors

5-Bromo-2-methoxybenzaldehyde is prepared via electrophilic bromination of 2-methoxybenzaldehyde using bromine in acetic acid (yield: 78%). Subsequent Claisen-Schmidt condensation with malonic acid under acidic conditions yields 3-(5-bromo-2-methoxyphenyl)propanoic acid (yield: 65%). Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) in anhydrous dichloromethane (quantitative yield).

Table 1: Characterization of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Property Value
Melting Point 112–114°C
IR (cm⁻¹) 1710 (C=O), 1580 (C-Br)
¹H NMR (CDCl₃, 400 MHz) δ 7.45 (d, 1H), 6.85 (d, 1H), 3.90 (s, 3H), 2.95 (t, 2H), 2.65 (t, 2H)

Functionalization of Piperidin-4-ylamine

Acylation with Propanoyl Chloride

Piperidin-4-ylamine is acylated with 3-(5-bromo-2-methoxyphenyl)propanoyl chloride in the presence of triethylamine (Et₃N) to yield 1-(3-(5-bromo-2-methoxyphenyl)propanoyl)piperidin-4-amine (yield: 82%). The reaction proceeds via nucleophilic acyl substitution, with Et₃N scavenging HCl.

Optimization Note : Excess acyl chloride (1.2 equiv) and low temperatures (0–5°C) minimize diacylation.

Oxazolidine-2,4-dione Ring Formation

Cyclization of Carbamate Intermediate

The primary amine of 1-(3-(5-bromo-2-methoxyphenyl)propanoyl)piperidin-4-amine reacts with ethyl chlorooxalate to form a carbamate intermediate. Intramolecular cyclization under basic conditions (K₂CO₃, DMF, 80°C) affords the oxazolidine-2,4-dione ring (yield: 75%).

Mechanistic Insight : Base-mediated deprotonation initiates nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of ethanol to form the dione.

Table 2: Reaction Conditions for Cyclization

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 80°C
Time 12 h

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach introduces the 5-bromo-2-methoxyphenyl group post-cyclization. The oxazolidine-dione-piperidine scaffold is functionalized with a boronic ester, which couples with 5-bromo-2-methoxyiodobenzene under Pd(PPh₃)₄ catalysis (yield: 68%).

Asymmetric Synthesis Using Chiral Auxiliaries

Evans’ oxazolidinone auxiliaries enforce stereocontrol during propanoyl chain installation. Diastereoselective alkylation of a chiral nickel complex followed by auxiliary cleavage yields enantiomerically pure intermediates (d.e. > 90%).

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 1775 cm⁻¹ (C=O, dione) and 1660 cm⁻¹ (amide I) confirm ring formation.
  • ¹³C NMR : Carbonyl resonances at δ 170.5 (dione) and δ 165.8 (amide).
  • X-ray Crystallography : Confirms the chair conformation of the piperidine ring and planar oxazolidine-dione moiety.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Directed ortho-metallation using LDA ensures precise bromine placement.
  • Oxazolidine-dione Hydrolysis : Anhydrous conditions and non-nucleophilic bases (e.g., DBU) prevent ring-opening.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while reduction of the oxazolidine-2,4-dione moiety can produce the corresponding diol.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Biological Studies: It can serve as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated aromatic ring can participate in halogen bonding interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. The oxazolidine-2,4-dione moiety may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2.1.1. 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol (Compound I)

  • Structure: Contains an oxazolidine ring substituted with bromine, methoxy, and phenyl groups, but lacks the piperidine-propanoyl-oxazolidine-dione backbone of the target compound .
  • Biological Activity : Exhibits antiviral (influenza) and antihyperglycemic properties, attributed to its oxazolidine core and halogenated aromatic system .
  • Key Differences: The absence of a piperidine-propanoyl linker in Compound I may limit its ability to interact with targets requiring extended hydrophobic pockets. The phenolic -OH group in Compound I enhances solubility but reduces metabolic stability compared to the target compound’s non-phenolic structure.

3-(2-Piperidin-4-ylethyl)-1,3-oxazolidine-2,4-dione Hydrochloride (Compound II)

  • Structure : Features an oxazolidine-2,4-dione core directly attached to a piperidine ring via an ethyl chain, without aromatic substituents .
  • Application: Used in nanoparticle formulations for pulmonary mRNA and CRISPR-Cas9 delivery, leveraging its ionizable amine (as a hydrochloride salt) for nucleic acid complexation .
Comparative Data Table
Feature Target Compound Compound I Compound II
Core Structure Oxazolidine-2,4-dione + piperidine + propanoyl Oxazolidine + phenol Oxazolidine-2,4-dione + piperidine + ethyl
Key Substituents 5-Bromo-2-methoxyphenyl 3,4-Dimethyl-5-phenyl, 6-methoxy-2-bromophenol None (ionizable piperidine hydrochloride)
Biological Activity Hypothesized: antiviral, β-adrenoreceptor modulation Confirmed: antiviral, antihyperglycemic Application: mRNA/CRISPR delivery vehicle
Lipophilicity (Predicted) High (bromine, methoxy, aromatic groups) Moderate (phenolic -OH reduces logP) Low (ionizable amine enhances aqueous solubility)
Therapeutic Potential Drug discovery (direct therapeutic action) Direct therapeutic use Drug delivery systems

Research Findings and Implications

  • Structural Determinants of Activity : The target compound’s bromine atom may enhance binding to viral proteases or receptors via halogen bonds, as seen in Compound I’s antiviral activity . Its methoxy group could balance solubility and membrane permeability, a feature critical for oral bioavailability.
  • Piperidine-Propanoyl Linker: Compared to Compound II’s ethyl chain, the propanoyl spacer may improve conformational flexibility, enabling adaptation to diverse binding pockets. This could make the target compound more versatile in targeting enzymes or receptors requiring extended interactions.
  • Limitations: The absence of direct pharmacological data for the target compound necessitates further studies to validate its efficacy and safety.

Biological Activity

3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound with a complex structure that includes a piperidine ring and an oxazolidine dione moiety. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : 3-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
  • Molecular Formula : C18H21BrN2O5
  • Molecular Weight : 425.279 g/mol
  • CAS Number : 2034240-85-0

The compound features a brominated methoxyphenyl group, which may enhance its biological interactions through mechanisms such as enzyme inhibition or receptor binding.

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The oxazolidinedione ring can chelate with metal ions in enzymes, potentially inhibiting their activity.
  • Receptor Binding : The piperidine structure may facilitate binding to various receptors through hydrophobic interactions and hydrogen bonding.

These interactions suggest that the compound could exhibit a range of pharmacological effects, including anti-inflammatory and analgesic properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related oxazolidinedione compound showed significant activity against pancreatic cancer cells (DAN-G cell line), indicating potential for further investigation into its antitumor properties .

Anti-inflammatory Effects

Compounds containing oxazolidinedione structures have been noted for their ability to inhibit pro-inflammatory cytokines. This effect is crucial in conditions such as arthritis and other inflammatory diseases. The specific mechanism by which this compound exerts anti-inflammatory effects remains to be fully elucidated but may involve modulation of signaling pathways associated with inflammation .

Study 1: Cytotoxicity Assessment

A study conducted on similar oxazolidinediones reported IC50 values indicating effective inhibition of cell proliferation in several cancer cell lines. The results suggested that the presence of the brominated methoxyphenyl group significantly enhances cytotoxicity compared to non-brominated analogs.

CompoundCell LineIC50 (µM)
Oxazolidinedione AMCF7 (Breast Cancer)15
Oxazolidinedione BDAN-G (Pancreatic Cancer)10
This compoundTBDTBD

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that compounds with similar structures inhibited the release of TNF-alpha and IL-6 from activated macrophages. This suggests that the oxazolidinedione moiety could play a pivotal role in modulating immune responses.

Safety and Toxicology

Preliminary safety assessments indicate that while the compound shows promising biological activity, brominated compounds can pose risks such as skin irritation and respiratory issues upon prolonged exposure . Further toxicological studies are necessary to establish safe usage parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.